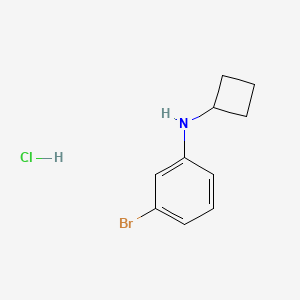
3-Bromo-N-cyclobutylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-cyclobutylaniline hydrochloride, also known as BCBA hydrochloride, is a chemical compound with significant importance in scientific research and industry. It has a CAS Number of 2225141-94-4 and a molecular weight of 262.58 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Bromo-N-cyclobutylaniline hydrochloride is1S/C10H12BrN.ClH/c11-8-3-1-6-10 (7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
3-Bromo-N-cyclobutylaniline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C10H13BrClN, and it has a molecular weight of 262.58 .Applications De Recherche Scientifique
Bromoform in Atmospheric Chemistry
Bromoform (CHBr3) is significant as the largest single source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. Its oceanic sources, atmospheric distribution, and implications for atmospheric chemistry were reviewed, highlighting the importance of macroalgal and planktonic sources for atmospheric bromoform and identifying key regions requiring further investigation for accurate global source strength estimation (Quack & Wallace, 2003).
Thermo-responsive Hydrogels in Biomedicine
Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels have been investigated for their applications in controlled delivery of active molecules, self-healing materials, tissue engineering, regenerative medicine, and smart encapsulation of cells. This review highlights the advances in biomedical applications of PNIPAAm-based hydrogels, indicating their significant potential in various medical and therapeutic fields (Lanzalaco & Armelin, 2017).
Electrochemical Surface Finishing and Energy Storage
The review discusses progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage, highlighting novel applications and the potential of these RTILs in various electrochemical processes (Tsuda, Stafford, & Hussey, 2017).
Environmental Impacts of Polybrominated Compounds
A review of the health assessments of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shows these compounds occur as contaminants in brominated flame retardants and are produced during combustion processes. The biological effects and potential for human and environmental health impacts are discussed, emphasizing the need for further research on exposure and toxicity (Mennear & Lee, 1994).
Disinfection By-products in Water Systems
Research on disinfection by-products (DBPs) in desalination systems reviews the impact of chemical disinfection on water quality, focusing on the formation of bromoform and brominated haloacetic acids. The review suggests that while current concentrations of these DBPs in product drinking water are below levels of concern, further studies are needed to understand their formation and mitigate potential risks (Agus, Voutchkov, & Sedlak, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and its hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .
Propriétés
IUPAC Name |
3-bromo-N-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKDWJKVJMIAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-cyclobutylaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


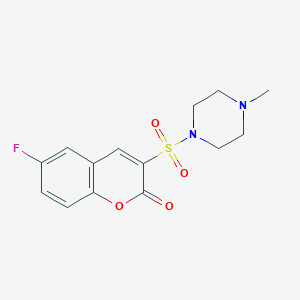

![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)
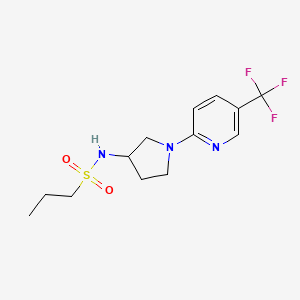



![5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2587212.png)
![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)
![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)
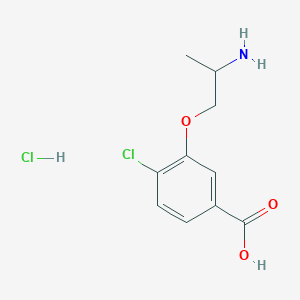
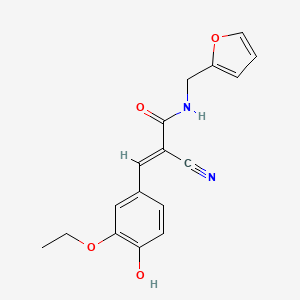
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)